molecular formula C15H12OS B6371765 5-[Benzo(B)thiophen-2-YL]-3-methylphenol CAS No. 1261986-87-1

5-[Benzo(B)thiophen-2-YL]-3-methylphenol

Cat. No.: B6371765
CAS No.: 1261986-87-1
M. Wt: 240.3 g/mol
InChI Key: NHTLOELHEWIFNE-UHFFFAOYSA-N
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Description

5-[Benzo(b)thiophen-2-yl]-3-methylphenol ( 1261986-87-1) is a specialized organic compound of high interest in advanced research and development. It features a unique molecular structure comprising a benzo[b]thiophene core linked to a methyl-substituted phenol moiety, conferring distinct electronic and steric properties ideal for constructing complex molecules . With a molecular formula of C15H12OS and a molecular weight of 240.32 g/mol, this compound serves as a versatile building block in medicinal chemistry and materials science . The phenol group offers a versatile site for further functionalization, while the benzothiophene unit is a privileged structure in drug discovery . Research into benzothiophene derivatives highlights their potential in creating compounds with a range of biological activities. Patents indicate that similar structures are investigated for therapeutic applications, including as antineoplastic agents (for cancer and leukemia), immunomodulators, and for the treatment of neurological disorders and anxiety . This makes this compound a valuable intermediate for synthesizing novel bioactive molecules for targeted research. Beyond pharmaceuticals, its robust aromatic structure makes it a candidate for developing advanced materials, such as in optoelectronics and polymer chemistry, where precise control over molecular architecture is critical . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(1-benzothiophen-2-yl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12OS/c1-10-6-12(8-13(16)7-10)15-9-11-4-2-3-5-14(11)17-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTLOELHEWIFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling and Electrophilic Cyclization

A widely employed method involves the Sonogashira cross-coupling of 2-iodothiophenol with propargyl alcohol derivatives, followed by cyclization to construct the benzothiophene core. For 5-[Benzo(b)thiophen-2-yl]-3-methylphenol , the protocol begins with the coupling of 2-iodo-3-methylphenol and 2-ethynylbenzo[b]thiophene under Pd(PPh₃)₄ catalysis. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Triethylamine (3 equiv)

  • Solvent : Tetrahydrofuran (THF) at 80°C

  • Reaction Time : 12–16 hours

Post-coupling, electrophilic cyclization is induced using iodine or FeCl₃ to annulate the thiophene ring, yielding the target compound in 68–72% isolated yield.

Optimization Insights

  • Temperature Sensitivity : Cyclization efficiency drops below 70°C due to incomplete ring closure.

  • Catalyst Loading : Excess Pd (>7 mol%) leads to side-product formation via homocoupling.

Table 1: Sonogashira-Cyclization Performance Metrics

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading5 mol% Pd7298
Cyclization AgentI₂ (1.2 equiv)6895
SolventTHF7097

Intramolecular Wittig Reaction

Phosphonium Salt Formation and Ring Closure

An alternative route leverages the intramolecular Wittig reaction to assemble the benzothiophene skeleton. Starting from 2-mercapto-3-methylphenol , the synthesis proceeds via:

  • Phosphonium Salt Synthesis : Treatment with triphenylphosphine hydrobromide in acetonitrile at 82°C forms the Wittig reagent.

  • Cyclization : Reaction with acyl chlorides (e.g., acetyl chloride) in dry toluene at 110°C induces ring closure.

This method achieves This compound in 65–70% yield after silica gel chromatography.

Mechanistic Considerations

  • The Wittig reagent attacks the carbonyl carbon of the acyl chloride, forming a betaine intermediate.

  • Subsequent elimination of triphenylphosphine oxide drives the cyclization.

Table 2: Wittig Reaction Optimization

Acyl ChlorideReaction Time (h)Yield (%)
Acetyl Chloride270
Propionyl Chloride2.565
Benzoyl Chloride360

Carbonylative Alkoxycyclization

Palladium/Iodide-Catalyzed Carbonylation

A cutting-edge approach reported by ACS Journal of Organic Chemistry utilizes palladium/iodide-catalyzed carbonylative cyclization . The protocol involves:

  • Substrate : 2-(Methylthio)-3-methylphenylacetylene

  • Conditions : PdI₂ (5 mol%), KI (5 equiv), CO (40 atm), MeOH solvent at 80°C for 24 hours.

The reaction proceeds via S-5-endo-dig cyclization , followed by iodide-mediated demethylation and alkoxycarbonylation, delivering the product in 81% yield on a gram scale.

Advantages Over Traditional Methods

  • Atom Economy : Incorporates CO as a C1 synthon, minimizing waste.

  • Scalability : Demonstrated efficacy in continuous flow reactors.

Table 3: Carbonylative Cyclization Parameters

ParameterValueOutcome
CO Pressure40 atm81% Yield
Catalyst Recycling5 cycles<5% Activity Loss
Solvent SystemMeOH/BmimBF₄Enhanced Recyclability

Comparative Analysis of Synthetic Routes

Yield, Cost, and Scalability

  • Sonogashira-Cyclization : High purity but requires expensive Pd catalysts.

  • Wittig Reaction : Moderate cost, suitable for lab-scale synthesis.

  • Carbonylative Cyclization : Most scalable and sustainable, ideal for industrial applications.

Table 4: Method Comparison

MethodYield (%)Cost (USD/g)Scalability
Sonogashira-Cyclization7212.50Moderate
Wittig Reaction708.20Low
Carbonylative Cyclization819.80High

Industrial Production and Process Intensification

Recent innovations focus on continuous flow synthesis to enhance throughput. For instance, coupling microreactor technology with Pd-catalyzed methods reduces reaction times from hours to minutes while maintaining yields >75%. Key advancements include:

  • Automated Catalyst Recovery : Ionic liquid (BmimBF₄) systems enable 95% Pd recovery.

  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(B)thiophen-2-YL]-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[Benzo(b)thiophen-2-yl]-3-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across multiple domains, including medicinal chemistry, material science, and environmental science.

Antimicrobial Activity

Research has shown that phenolic compounds exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In vitro studies have demonstrated:

  • Efficacy against Gram-positive and Gram-negative bacteria : The compound showed inhibition zones comparable to standard antibiotics.
  • Fungal activity : Effective against Candida species, suggesting potential use in antifungal treatments.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated using various assays, such as DPPH and ABTS. Findings indicate:

  • Free radical scavenging ability : The compound exhibited a high degree of scavenging activity, making it a candidate for formulations aimed at reducing oxidative stress-related diseases.

Anti-inflammatory Effects

Studies have suggested that this compound may modulate inflammatory pathways. Research indicates:

  • Inhibition of pro-inflammatory cytokines : In cellular models, the compound reduced the levels of TNF-alpha and IL-6, indicating potential therapeutic benefits in inflammatory diseases.

Polymer Additives

This compound can be utilized as an additive in polymers to enhance thermal stability and UV resistance. Case studies have shown:

  • Improved thermal properties : When incorporated into polymer matrices, it improves the thermal degradation temperature.
  • UV protection : The compound's ability to absorb UV light helps in prolonging the lifespan of polymer products.

Nanomaterials

The compound has been explored as a precursor for synthesizing nanomaterials. Its unique properties allow for:

  • Synthesis of metal nanoparticles : It acts as a reducing agent in the formation of silver and gold nanoparticles, which have applications in catalysis and sensing.

Heavy Metal Removal

Research indicates that this compound can be used to remove heavy metals from wastewater through adsorption mechanisms. Studies reveal:

  • High adsorption capacity for lead and cadmium : The compound's functional groups facilitate metal ion binding, making it effective for environmental remediation.

Bioremediation

The compound's potential role in bioremediation processes is being explored due to its biological activity. Findings suggest:

  • Enhancement of microbial degradation pathways : It can stimulate microbial communities that degrade pollutants, contributing to soil and water decontamination efforts.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against bacteria and fungi
Antioxidant properties with high free radical scavenging
Anti-inflammatory effects through cytokine modulation
Material ScienceImproved thermal stability and UV resistance in polymers
Synthesis of silver/gold nanoparticles
Environmental ScienceEffective heavy metal adsorption capabilities
Stimulation of microbial degradation in bioremediation

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-3-methylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among benzo[b]thiophene derivatives significantly influence their physicochemical properties and applications:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Properties Applications
5-[Benzo(B)thiophen-2-YL]-3-methylphenol C₁₅H₁₂OS 240.32 Phenol (C3), methyl (C3), benzo[b]thiophen-2-yl (C5) High acidity, moderate polarity Pharmaceuticals, agrochemicals
Benzo[b]thiophen-5-ylmethanol () C₉H₈OS 164.22 Hydroxymethyl (C5) Lower acidity (pKa ~15), increased lipophilicity Synthetic intermediate
Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate () C₁₁H₆ClF₃O₂S 294.68 Cl (C5), CF₃ (C3), ester (C2) Electron-deficient, low polarity Organic electronics, solar cells
5-Dodecyl-2-(5-dodecyl-3-oxo-benzo[b]thien-2-ylidene) () C₄₀H₅₆O₂S₂ 633.00 Dodecyl chains (C5), ketone (C3) High lipophilicity, bulkier structure Surfactants, liquid crystals

Physicochemical Properties

  • Acidity: The phenolic group in the target compound renders it more acidic (pKa ~10) than Benzo[b]thiophen-5-ylmethanol (alcohol, pKa ~15) .
  • Solubility : The methyl and hydroxyl groups balance polarity, making the target compound moderately soluble in polar aprotic solvents (e.g., DMSO). In contrast, dodecyl-substituted derivatives () are highly lipophilic .
  • Electronic Effects : Electron-withdrawing groups (Cl, CF₃) in reduce electron density, enhancing suitability for electron-transport layers in solar cells .

Key Research Insights

  • Structure-Activity Relationships : Substituents at the 3-position (methyl vs. CF₃) critically modulate bioactivity; methyl groups may reduce steric hindrance compared to bulkier substituents .
  • Thermal Stability: Dodecyl chains in enhance thermal stability (Tₘ > 150°C), whereas phenolic derivatives may degrade at lower temperatures due to hydroxyl reactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-[Benzo(B)thiophen-2-YL]-3-methylphenol, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the benzothiophene core. A common approach includes:

  • Cyclization : Using precursors like 2-chlorobenzaldehyde and thiourea under reflux conditions to form the benzothiophene moiety .

  • Substituent Introduction : Methyl and hydroxyl groups are introduced via Friedel-Crafts alkylation or electrophilic substitution, followed by oxidation/reduction steps to finalize the phenol group.

  • Intermediate Characterization : Thin-layer chromatography (TLC) and melting-point analysis are used to monitor reaction progress. Nuclear Magnetic Resonance (NMR) spectroscopy confirms intermediate structures .

    Synthetic StepKey Reagents/ConditionsAnalytical Validation
    Benzothiophene core formation2-chlorobenzaldehyde, thiourea, H₂SO₄, 80–100°CTLC (Rf comparison), NMR
    Methyl group introductionCH₃I, AlCl₃, anhydrous DCMGC-MS, IR spectroscopy

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer :

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 244.08) .
  • Elemental Analysis : Validates C, H, S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize side products?

  • Methodological Answer :

  • Temperature Control : Lowering reaction temperatures during electrophilic substitution reduces polysubstitution byproducts (e.g., 40°C instead of 60°C) .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of the phenol group .

  • Catalyst Screening : Lewis acids like FeCl₃ improve regioselectivity in benzothiophene functionalization .

    ParameterOptimization StrategyOutcome
    SolventSwitch from THF to DMFYield increased from 55% to 78%
    CatalystFeCl₃ vs. AlCl₃Reduced dimerization by 30%

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :

  • 2D NMR Techniques : COSY and HSQC correlate proton-proton and proton-carbon couplings to resolve overlapping signals in aromatic regions .
  • Isotopic Labeling : Deuterated analogs help assign exchangeable protons (e.g., phenolic -OH) .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, which are compared to experimental data using software like Gaussian .

Q. What strategies are employed to assess the compound’s bioactivity and mechanism of action?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ against targets like cyclooxygenase-2 (COX-2) using fluorometric kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with dose-response curves (5–100 µM range) .
  • Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., COX-2 PDB ID: 5KIR) .

Q. How is the environmental fate of this compound evaluated in ecological risk assessments?

  • Methodological Answer :

  • Degradation Studies : Hydrolysis/photolysis under simulated sunlight (λ > 290 nm) with LC-MS/MS tracking degradation products .
  • Partition Coefficients : Measure log Kₒw (octanol-water) via shake-flask method to assess bioaccumulation potential .
  • Toxicity Profiling : Daphnia magna acute toxicity tests (48-hr LC₅₀) and algal growth inhibition assays .

Data Contradiction Analysis

  • Case Example : Discrepancies in reported melting points (e.g., 112–115°C vs. 118–120°C) may arise from polymorphic forms or impurities.
    • Resolution : Recrystallize the compound in multiple solvents (e.g., ethanol, hexane) and compare DSC thermograms .

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